2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 389.5 g/mol. This compound is classified under pyridazine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves several steps, including the formation of the pyridazine ring and subsequent functionalization.
Methods:
Technical details on reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can be represented as follows:
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F
DVPJFBUROSTZPM-UHFFFAOYSA-N
The structure features a pyridazine ring linked to a methoxy-substituted phenyl group and an acetamide moiety, contributing to its unique chemical properties.
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The precise mechanism of action for 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is not fully elucidated, but it is believed to interact with specific biological targets:
Data supporting these mechanisms often come from pharmacological studies that assess the compound's effects on cell lines or animal models.
Physical Properties:
Chemical Properties:
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific applications:
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: